N-(3-methylbut-2-enyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
N-(3-methylbut-2-enyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a nitrogen-containing heterocyclic compound. This compound is part of the triazolopyridazine family, known for its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyridazine ring, with an N-(3-methylbut-2-enyl) substituent at the 6-position.
Properties
IUPAC Name |
N-(3-methylbut-2-enyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-8(2)5-6-11-9-3-4-10-13-12-7-15(10)14-9/h3-5,7H,6H2,1-2H3,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHDZPKYRSRLGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNC1=NN2C=NN=C2C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbut-2-enyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Formation of the Pyridazine Ring: The pyridazine ring is often formed by the reaction of hydrazine with 1,4-diketones or α,β-unsaturated carbonyl compounds.
Coupling Reaction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput screening for reaction conditions, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylbut-2-enyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole or pyridazine rings, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydro derivatives of the triazole or pyridazine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-methylbut-2-enyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent, given its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-methylbut-2-enyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors involved in inflammatory pathways, bacterial cell wall synthesis, or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes or block receptor sites, leading to the disruption of cellular processes essential for the survival or proliferation of target cells.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-b]pyridazine: A parent compound with similar structural features but lacking the N-(3-methylbut-2-enyl) substituent.
3-methylbut-2-enyl derivatives: Compounds with similar side chains but different core structures.
Uniqueness
N-(3-methylbut-2-enyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to the specific combination of the triazole and pyridazine rings with the N-(3-methylbut-2-enyl) substituent
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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